

Doxifluridine clinical response rate vs other fluoropyrimidines

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Compound Focus: Doxifluridine

CAS No.: 3094-09-5

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Clinical Trial & Cytotoxicity Data

The tables below summarize available comparative data on efficacy and laboratory studies.

Table 1: Clinical Trial Comparison in Advanced Colorectal Cancer [1] This table summarizes findings from a 1993 prospective randomized trial.

| Feature | Fluorouracil (FU) | Doxifluridine (dFUR) |
|-------------------------|--|---|
| Dosing Regimen | 500 mg/m ² daily for 5 days every 28 days | 4000 mg/m ² daily for 5 days every 28 days |
| Objective Response Rate | 0.9% (1 Partial Response among 110 patients) | 5.4% (1 Complete + 5 Partial Responses among 112 patients) |
| Time to Progression | Shorter | Significantly longer (P=0.02) |
| Overall Survival | 39 weeks | 48 weeks (difference not statistically significant, P=0.08) |

| **Common Severe Toxicities (Grade 3-4)** | Information missing from source | Leukopenia, Neurological side-effects |

Table 2: In Vitro Cytotoxicity Profile (IC50 in μM) [2] This table shows the concentration required to inhibit 50% of cell growth (IC50) in Oral Squamous Cell Carcinoma (OSCC) cell lines, as measured by a Real-Time Cell Analysis (RTCA) system. A lower value indicates higher potency.

| Cell Line | 5-Fluorouracil (5-FU) | Doxifluridine | Carboplatin | Docetaxel |
|-----------|-----------------------|---------------|-------------|-----------|
| SQUU-A | 24.8 | 1350.0 | 35.7 | 0.003 |
| SQUU-B | 20.5 | 1000.0 | 29.8 | 0.002 |
| SAS | 35.2 | 1350.0 | 33.5 | 0.002 |
| NA | 28.6 | 1350.0 | 31.7 | 0.003 |

Table 3: Fluoropyrimidine Drug Characteristics [3]

| Drug Name | Type | Key Metabolic Steps | Common Toxicities |
|------------------------------|--------------|--|---|
| 5-Fluorouracil (5-FU) | Parent Drug | Activated to FdUMP (inhibits TS) | Myelosuppression, Mucositis, Diarrhea, Hand-Foot Syndrome |
| Capecitabine | Oral Prodrug | Converted to 5-FU via a 3-enzyme process (including thymidine phosphorylase) | Similar to 5-FU; Hand-Foot Syndrome can be more prominent |
| Doxifluridine | Oral Prodrug | Converted to 5-FU primarily by thymidine phosphorylase | Similar to 5-FU; Neurotoxicity and leukopenia noted in some studies [1] |
| Tegafur (in S-1) | Oral Prodrug | Converted to 5-FU mainly by hepatic CYP450 enzymes | Similar to 5-FU |

Experimental Protocols for Cited Data

For researchers looking to replicate or understand the methodology behind the data, here are the key experimental details.

1. Clinical Trial Protocol for Table 1 Data [1]

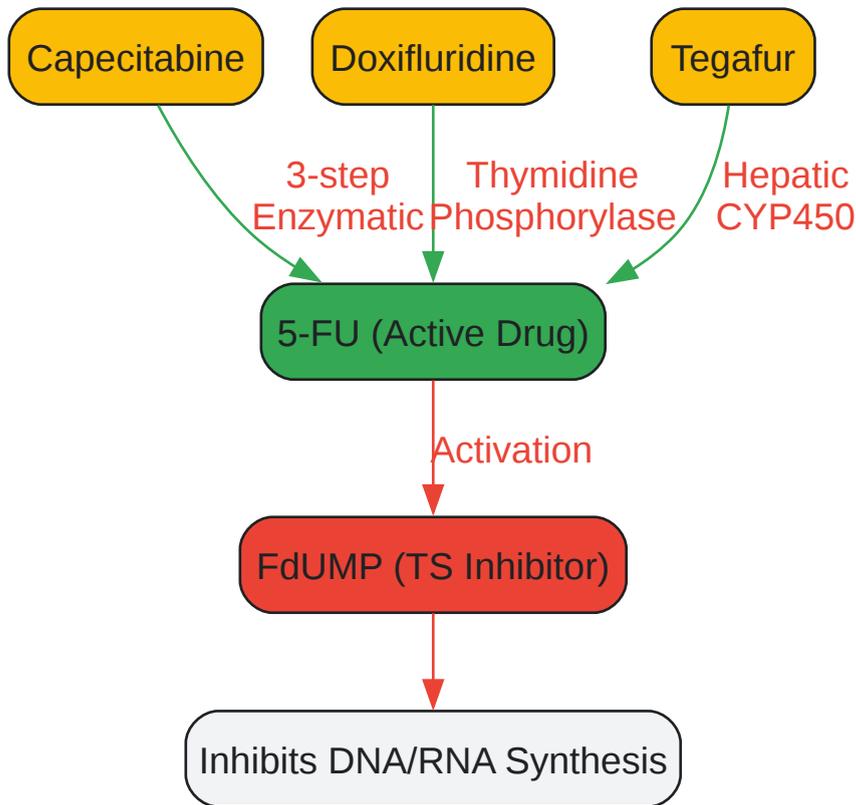
- **Trial Design:** Prospective, randomized trial.
- **Patients:** 222 previously untreated patients with locally advanced or metastatic colorectal cancer.
- **Intervention:** Patients were randomized to receive either FU (500 mg/m²) or dFUR (4000 mg/m²). Both drugs were administered daily for 5 days, repeated every 28 days.
- **Primary Outcomes:** Therapeutic response (using study's criteria), time to progression, and overall survival.
- **Toxicity Assessment:** Toxicities were graded, with specific note of higher-grade leukopenia and neurological side-effects in the dFUR group.

2. Real-Time Cytotoxicity Assay for Table 2 Data [2]

- **Cell Lines:** Four human Oral Squamous Cell Carcinoma (OSCC) cell lines (SQUU-A, SQUU-B, SAS, NA).
- **Instrumentation:** iCELLigence RTCA (Real-Time Cell Analysis) system.
- **Procedure:**
 - Cells were seeded (2x10⁴ cells/well) onto specialized E-plates and allowed to adhere for 24 hours.
 - Anticancer agents (including 5-FU and **doxifluridine**) were added at eight different concentrations.
 - The **Cell Index (CI)**, an impedance-based measure of cell status (number, viability, morphology), was monitored in real-time for 72 hours.
- **IC50 Calculation:** The IC50 values were automatically calculated from the CI data over time using the instrument's software, which fits the data to a sigmoidal dose-response curve.

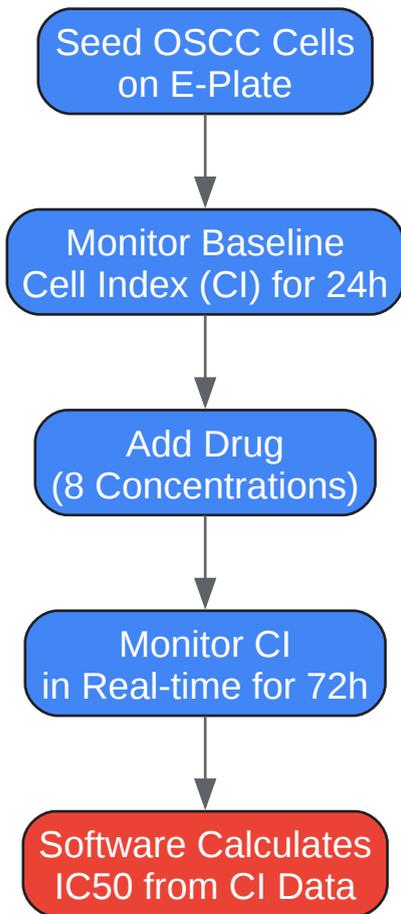
Mechanisms and Workflow Visualization

The following diagrams illustrate the metabolic pathway of fluoropyrimidines and the experimental workflow for cytotoxicity screening.



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Figure 1: Metabolic Activation of Fluoropyrimidine Prodrugs. Oral prodrugs like **doxifluridine** are converted into the active drug 5-FU, which is then metabolized into compounds that inhibit DNA and RNA synthesis, leading to cell death [3].



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Figure 2: Workflow for Real-Time Cytotoxicity Screening. This label-free, impedance-based assay allows for continuous monitoring of cell health and the calculation of IC50 values in real-time [2].

Interpretation and Key Insights

- **Clinical Efficacy:** The older trial suggests **doxifluridine** may offer a modestly improved response rate and time to progression compared to intravenous 5-FU, though survival benefit was not statistically significant [1].
- **Preclinical Potency:** In laboratory models, **5-FU** is significantly more potent than **doxifluridine** [2]. This is expected, as **doxifluridine** is a prodrug that requires conversion to 5-FU within cells.
- **Mechanism and Toxicity:** All fluoropyrimidians ultimately exert cytotoxicity through 5-FU metabolites. Toxicities are class-wide, though the profile and frequency can vary based on the drug's metabolism [3].

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